3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 1019101-72-4
Cat. No.: VC11918665
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
![3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide - 1019101-72-4](/images/structure/VC11918665.png)
Specification
CAS No. | 1019101-72-4 |
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Molecular Formula | C18H21N5O3 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | 3-butoxy-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C18H21N5O3/c1-4-5-9-25-14-8-6-7-13(11-14)16(24)19-18-21-20-17(26-18)15-10-12(2)23(3)22-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21,24) |
Standard InChI Key | RPPVVFRKKUHKQP-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Canonical SMILES | CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide comprises three key moieties:
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Benzamide core: A 3-butoxy-substituted benzene ring linked to an amide group.
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Oxadiazole ring: A five-membered heterocycle containing two nitrogen and one oxygen atom.
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Pyrazole substituent: A 1,5-dimethyl-substituted pyrazole fused to the oxadiazole ring.
The butoxy group at the 3-position of the benzamide enhances lipophilicity, potentially improving blood-brain barrier penetration, while the oxadiazole-pyrazole system may contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 355.4 g/mol |
CAS Number | 1019101-72-4 |
Density | Not reported |
Boiling/Melting Points | Not reported |
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While no explicit synthesis for this compound is documented, analogous benzamide derivatives are typically synthesized through a two-step process :
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Acid Chloride Formation:
React 3-butoxybenzoic acid with thionyl chloride () or oxalyl chloride to form 3-butoxybenzoyl chloride. -
Amide Coupling:
Combine the acid chloride with 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in the presence of a base like triethylamine () in anhydrous dichloromethane ():
This method mirrors the synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, where yields exceeding 70% are achievable under optimized conditions .
Critical Reaction Parameters
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Temperature: Reactions are typically conducted at 0–5°C during acid chloride formation to minimize side reactions.
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Solvent Selection: Polar aprotic solvents like or tetrahydrofuran (THF) improve reagent solubility.
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Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the pure product .
Structural and Spectroscopic Characterization
Key Spectral Signatures
Although experimental data for this compound are unavailable, predicted spectral features based on analogous structures include:
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:
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Aromatic protons (benzamide): δ 6.8–7.9 ppm (multiplet).
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Pyrazole methyl groups: δ 2.1–2.5 ppm (singlets).
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Butoxy chain: δ 0.9–1.7 ppm (multiplet).
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IR Spectroscopy:
Table 2: Hypothetical Spectral Data
Technique | Predicted Signals |
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δ 2.1 (s, 6H, pyrazole-CH) | |
δ 160.5 (CONH), 155.2 (oxadiazole-C) | |
MS (ESI+) | m/z 356.4 [M+H] |
Compound | mGlu5 IC (nM) | Efficacy (% Glutamate Response) |
---|---|---|
CDPPB | 120 | +180% (Potentiation) |
3-CN,5-F Benzamide | 45 | -90% (Inhibition) |
Target Compound* | *Predicted: 50–100 | *Hypothetical: Dual modulation |
*Theoretical estimates based on structural similarity.
Anticancer Activity
Pyrazole-oxadiazole hybrids demonstrate antiproliferative effects via mTORC1 inhibition and autophagy modulation. The 1,5-dimethylpyrazole moiety may disrupt ATP binding in kinase domains, while the oxadiazole ring enhances metabolic stability.
Structure-Activity Relationship (SAR) Insights
Impact of Substituent Modifications
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Butoxy Chain Length:
Longer alkoxy groups (e.g., butoxy vs. methoxy) increase lipophilicity (clogP +0.5), potentially improving CNS penetration but reducing aqueous solubility . -
Pyrazole Methyl Groups:
Dimethyl substitution at the 1- and 5-positions prevents metabolic oxidation, extending half-life in vivo . -
Oxadiazole vs. Thiadiazole:
Replacing oxygen with sulfur (thiadiazole) decreases polarity, altering target selectivity .
Table 4: SAR of Benzamide Derivatives
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